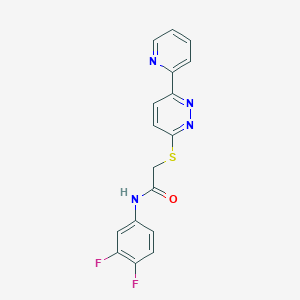

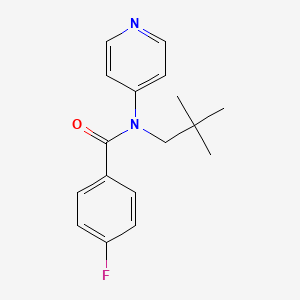

4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structural Systematics and Conformational Analyses

The research on fluoro-N-(pyridyl)benzamides, including compounds similar to 4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide, has shown that the substitution patterns of fluorine and pyridine N-atom significantly affect the molecular conformation. The study revealed that eight out of nine isomers form N-H···N hydrogen bonds, with polymorphism and isomorphous relationships observed in certain isomers. Computational modeling indicated that solid-state conformations generally align with the most stable calculated conformations, highlighting the importance of substituent position on melting point behavior .

Synthesis and Characterization

The synthesis of related N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives has been reported. These compounds were synthesized from a specific fluorinated aniline and characterized using various spectroscopic techniques, including 1H-NMR, 13C-NMR, FT-IR, and LC-MS analysis. Although the core structure differs, the methodologies and characterization techniques could be relevant for the synthesis and analysis of this compound .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For instance, N-halogeno compounds have been synthesized and analyzed, demonstrating the reactivity of such structures with various substrates. The study of perfluoro-[N-fluoro-N-(4-pyridyl)methanesulphonamide] provides insights into the electrophilic fluorination reactions that could be applicable to the synthesis and reactivity of this compound .

Chemical Reactions Analysis

The synthesis of fluorinated benzamide neuroleptics, which share a similar benzamide core with the compound of interest, has been reported. These syntheses involve nucleophilic substitution reactions with fluorinating agents, which could be relevant for understanding the chemical reactions and potential radio-synthesis of this compound .

Physical and Chemical Properties Analysis

An improved synthesis process for 2-hydroxy-N-(pyridin-4-yl)benzamide has been researched, which could provide insights into the physical and chemical properties of similar compounds. The study investigated the effects of reaction conditions on yield and found that high yields could be achieved under mild conditions with simple and controllable process operations .

Aggregation and Responsive Properties

Research on pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties has been conducted. These studies, which include characterization by spectral measurements and X-ray crystallography, could provide valuable information on the luminescent properties and stimuli-responsive behavior of similar compounds like this compound .

科学的研究の応用

Crystal Structure Analysis

- A study focused on the crystal structure of a compound similar to 4-fluoro-N-neopentyl-N-(pyridin-4-yl)benzamide, providing insights into its molecular arrangement and interactions, which could be valuable for understanding its behavior in various applications (Deng et al., 2014).

Medical Imaging and Diagnostics

- In medical imaging, particularly in Alzheimer's disease diagnosis, a related compound was used as a molecular imaging probe in PET scans to quantify serotonin 1A receptor densities, demonstrating the potential of similar compounds in neuroimaging (Kepe et al., 2006).

Drug Development and Bioisostere Studies

- A study on substituted furo[3,2-b]pyridines, which share a structural similarity with this compound, highlighted their potential as bioisosteres for serotonin receptor agonists, suggesting applications in drug development for conditions like migraine (Mathes et al., 2004).

Metabolism Studies in Antineoplastic Agents

- Research on the metabolism of a related antineoplastic tyrosine kinase inhibitor in leukemia patients showed the role of compounds like this compound in understanding the metabolic pathways of cancer drugs (Gong et al., 2010).

Synthesis and Characterization in Chemical Research

- The synthesis and characterization of benzamide derivatives structurally related to this compound provided insights into new compounds potentially applicable in various chemical and pharmacological fields (Achugatla et al., 2017).

Chemical Synthesis Process Improvements

- An improved synthesis process for a related compound, 2-hydroxy-N-(pyridin-4-yl)benzamide, was researched, indicating the importance of these compounds in chemical manufacturing and process optimization (Dian, 2010).

Applications in Luminescence and Materials Science

- A study on pyridyl substituted benzamides, related to this compound, explored their luminescent properties, suggesting applications in materials science and bioimaging (Srivastava et al., 2017).

特性

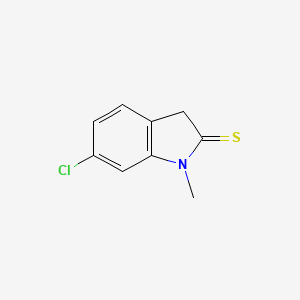

IUPAC Name |

N-(2,2-dimethylpropyl)-4-fluoro-N-pyridin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O/c1-17(2,3)12-20(15-8-10-19-11-9-15)16(21)13-4-6-14(18)7-5-13/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVAKKJUOJZNDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN(C1=CC=NC=C1)C(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{8-[(Dimethylamino)methyl]-7-hydroxy-2-oxochromen-4-yl}chromen-2-one](/img/structure/B3002729.png)

![N-[2-amino-2-(4-methoxyphenyl)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3002730.png)

![2-amino-4-(3-chlorophenyl)-7-methyl-6-(3-morpholinopropyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3002732.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B3002735.png)

![1-[(2-Methoxyphenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B3002737.png)

![2-(4-chlorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3002744.png)